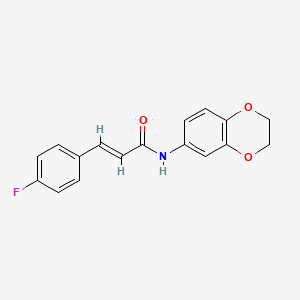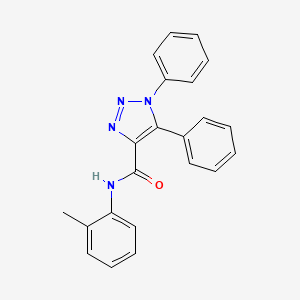![molecular formula C16H19ClN2O B5783208 1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine](/img/structure/B5783208.png)
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors. One common method involves the use of furfural and a suitable chlorinated aromatic compound under acidic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group using a Friedel-Crafts acylation reaction. This involves the use of 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the furan derivative is reacted with 4-methylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[[5-(4-bromophenyl)furan-2-yl]methyl]-4-methylpiperazine
- 1-[[5-(4-fluorophenyl)furan-2-yl]methyl]-4-methylpiperazine
- 1-[[5-(4-methylphenyl)furan-2-yl]methyl]-4-methylpiperazine
Uniqueness
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-15-6-7-16(20-15)13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLIEXZVXLFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-methoxyphenyl)carbamothioylamino]benzoate](/img/structure/B5783143.png)
![N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B5783145.png)

![3-ethoxy-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5783164.png)



![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide](/img/structure/B5783200.png)
![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![5-[(E)-(4-bromophenyl)methylideneamino]-4-butyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5783239.png)
